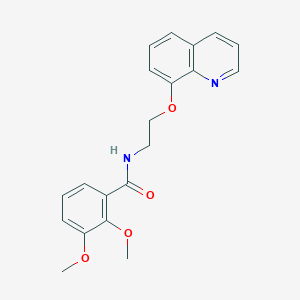
2,3-dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide, also known as Q-VD-OPh, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Q-VD-OPh is a caspase inhibitor that has been shown to have a wide range of effects on cellular processes, including apoptosis, inflammation, and necrosis. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has explored the synthesis of new benzamide derivatives from natural sources, highlighting their potential in inhibiting nitric oxide production, which could have implications for treating inflammatory conditions (Ki Hyun Kim et al., 2009). Another study focused on rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the versatility of related compounds in synthetic chemistry (T. Imamoto et al., 2012).
Antioxidant and Antibacterial Activities
Compounds with quinoline and benzamide moieties have been synthesized and evaluated for their antioxidant and antibacterial activities, showing promise in developing new antimicrobial agents (S. Shankerrao et al., 2013). This indicates a potential application in addressing microbial resistance.
Pharmacological Evaluation
Quinoxalin-2-carboxamides, closely related to the query compound, have been evaluated as serotonin type-3 (5-HT3) receptor antagonists, suggesting their utility in designing drugs for gastrointestinal and central nervous system disorders (R. Mahesh et al., 2011).
Catalytic and Material Science Applications
Nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives have shown good to high activities in ethylene oligomerization, presenting a potential application in polymer synthesis (Kefeng Wang et al., 2009).
Propiedades
IUPAC Name |
2,3-dimethoxy-N-(2-quinolin-8-yloxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-10-4-8-15(19(17)25-2)20(23)22-12-13-26-16-9-3-6-14-7-5-11-21-18(14)16/h3-11H,12-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEPYRDOKLEZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(2-(quinolin-8-yloxy)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(3-oxo-3-(4-(3-phenylallyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2764353.png)
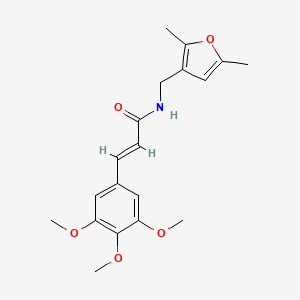
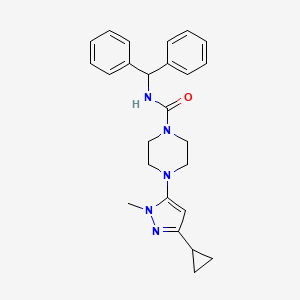
![N-(2-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764362.png)
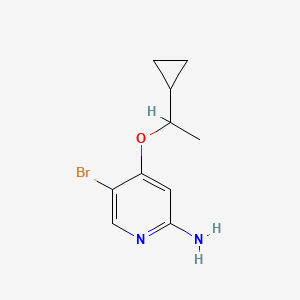
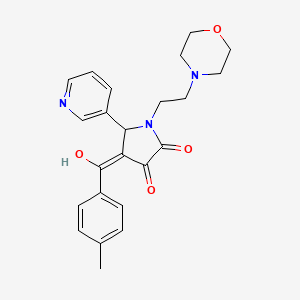
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2764367.png)
![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)thio]acetic acid](/img/structure/B2764369.png)

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2764371.png)
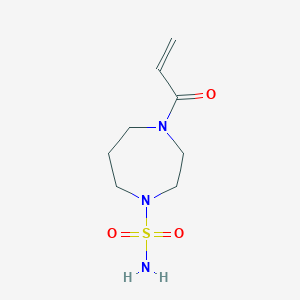
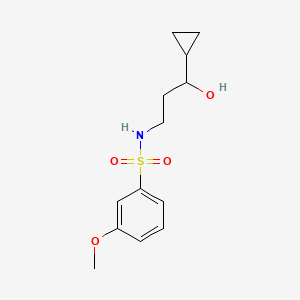
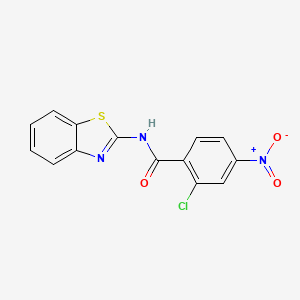
![2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2764376.png)